molecular formula C18H14ClFN2O2 B4511464 2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4511464
M. Wt: 344.8 g/mol
InChI Key: OTSOPKSSJVAEKJ-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the preparation of the benzyl and methoxyphenyl precursors.

    Formation of Pyridazine Ring: The key step involves the cyclization reaction to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up Reactions: Optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, and solvent choice.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs or removal of specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use in drug development for treating various diseases.

    Industry: Utilizing its properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting biochemical pathways related to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
  • 2-(2-chloro-4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one

Uniqueness

2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-24-17-5-3-2-4-14(17)16-8-9-18(23)22(21-16)11-12-6-7-13(20)10-15(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSOPKSSJVAEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
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2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 3
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2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 4
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 5
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-chloro-4-fluorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

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